Structural Regiochemistry: Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Core
The target compound incorporates a piperidine-3-carboxamide core, in contrast to the more commonly explored piperidine-4-carboxamide scaffold found in most benzylpiperidine sigma ligands. SAR studies on piperidine carboxamide derivatives demonstrate that moving the carboxamide from the 4-position to the 3-position alters the dihedral angle between the amide and the piperidine ring, which can reorient the terminal benzylpiperidine group relative to the receptor binding pocket [1]. While direct binding data for this exact compound are not publicly available, the class-level inference is that 3-carboxamide substitution may confer different sigma receptor subtype selectivity compared to 4-carboxamide analogs (e.g., N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide).
| Evidence Dimension | Regiochemistry of piperidine carboxamide attachment |
|---|---|
| Target Compound Data | Piperidine-3-carboxamide (3-position attachment) — quantitative receptor binding data not publicly available |
| Comparator Or Baseline | Piperidine-4-carboxamide scaffold (common in sigma-1 ligands; Ki values ranging from 0.18 nM to >1,000 nM depending on substitution, reported for various analogs in BindingDB [2]) |
| Quantified Difference | Not directly quantifiable due to absence of target compound data; structural distinction is qualitative (3- vs. 4-position) |
| Conditions | SAR inferred from piperidine-4-carboxamide sigma receptor ligand studies; no head-to-head assay available |
Why This Matters
Regiochemistry is a critical determinant of receptor binding pose and selectivity; procurement of the 3-carboxamide regioisomer is essential for SAR exploration that cannot be achieved with the more common 4-carboxamide analogs.
- [1] Semantic Scholar. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Demonstrates that substitution at the piperidine carboxamide nitrogen modulates sigma-1/sigma-2 selectivity. View Source
- [2] BindingDB. CHEMBL3133875: Ki = 0.180 nM for human D3 dopamine receptor (representative high-affinity piperidine-4-carboxamide analog). Entry BDBM50496574. View Source
